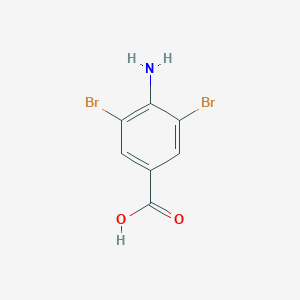

![molecular formula C19H22N2 B112658 1'-Benzylspiro[indoline-3,4'-piperidine] CAS No. 474538-99-3](/img/structure/B112658.png)

1'-Benzylspiro[indoline-3,4'-piperidine]

Overview

Description

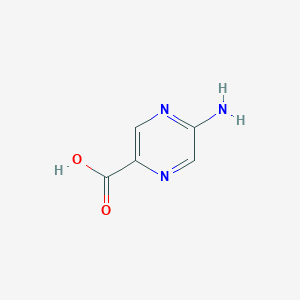

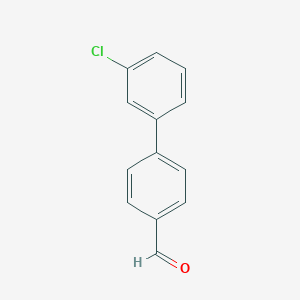

1’-Benzylspiro[indoline-3,4’-piperidine] is a chemical compound with the formula C19H22N2. Its molecular weight is 278.39 g/mol .

Molecular Structure Analysis

The InChI code for 1’-Benzylspiro[indoline-3,4’-piperidine] is 1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2 .Physical And Chemical Properties Analysis

1’-Benzylspiro[indoline-3,4’-piperidine] has a density of 1.2±0.1 g/cm3, a boiling point of 430.5±45.0 °C at 760 mmHg, and a flash point of 174.4±19.7 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications

Organic Chemistry and Drug Design

Application Summary

1’-Benzylspiro[indoline-3,4’-piperidine] is a type of spiro-heterocyclic compound that has been used in drug design processes . It’s part of the spiroindole and spirooxindole scaffolds, which are important in the design of molecules with bioactivity against cancer cells, microbes, and various diseases .

Synthesis of Spiro[pyrrolidine-3,3′-oxindoles]

Application Summary

1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one, a derivative of 1’-Benzylspiro[indoline-3,4’-piperidine], has been used in the synthesis of spiro[pyrrolidine-3,3′-oxindoles] . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Methods of Application

The synthesis involves the reaction of 1’-benzylspiro[indoline-3,3’-pyrrolidin]-2-one with borane/tetrahydrofuran (1M) complex solution in absolutized tetrahydrofuran . The reaction mixture is then refluxed overnight .

Results or Outcomes

The specific results or outcomes of this synthesis are not detailed in the source. However, the synthesis of spiro[pyrrolidine-3,3′-oxindoles] is an important step in the development of potential new drugs .

Predicted Environmental Impact

Application Summary

The US Environmental Protection Agency’s EPISuite™ has generated predicted data for 1’-Benzylspiro[indoline-3,4’-piperidine], which can be used to assess its potential environmental impact .

Methods of Application

The EPISuite™ uses computational models to predict various properties of the compound, including its octanol-water partition coefficient (Log Kow), boiling point, melting point, and vapor pressure .

Results or Outcomes

The predicted properties for 1’-Benzylspiro[indoline-3,4’-piperidine] are as follows :

These predicted properties can be used to assess the compound’s potential environmental impact .

Ligands for Aminergic G-Protein Coupled Receptors

Application Summary

Synthetic derivatives of spiro [pyrrolidinyl-3,3′-oxindole] alkaloids, which include 1’-Benzylspiro[indoline-3,4’-piperidine], were investigated as new ligands for aminergic G-protein coupled receptors (GPCRs) .

Methods of Application

The chemical starting point 2′-phenylspiro [indoline-3,3′-pyrrolidin]-2-one scaffold was identified by virtual fragment screening utilizing ligand- and structure-based methods .

Results or Outcomes

The optimization process led to ligands with submicromolar affinities towards the 5-HT 6 receptor that might serve as viable leads for further optimization .

Safety Information and Storage

Application Summary

1’-Benzylspiro[indoline-3,4’-piperidine] is stored in a sealed, dry environment at room temperature .

Methods of Application

This compound is used in various scientific applications, and its handling and storage are important for maintaining its integrity .

Results or Outcomes

It also has certain hazard statements associated with it, including H302, H315, H319, H332, and H335 .

Safety And Hazards

The safety information for 1’-Benzylspiro[indoline-3,4’-piperidine] includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNNQTXJKPKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=CC=CC=C23)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586361 | |

| Record name | 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzylspiro[indoline-3,4'-piperidine] | |

CAS RN |

474538-99-3 | |

| Record name | 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)